molecular formula C19H12OS B11621440 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one

10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one

Cat. No.: B11621440
M. Wt: 288.4 g/mol
InChI Key: NQHROCIDPFOLFJ-UHFFFAOYSA-N
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Description

10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one is a complex organic compound that features a thiophene ring attached to an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one typically involves the condensation of thiophene-2-carbaldehyde with 9,10-dihydroanthracen-9-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one largely depends on its application. In biological systems, it may interact with cellular components such as DNA or proteins, leading to various biological effects. The thiophene ring can participate in π-π interactions, while the anthracene moiety can intercalate into DNA, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one is unique due to its combination of a thiophene ring and an anthracene derivative, which imparts distinct electronic and structural properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H12OS

Molecular Weight

288.4 g/mol

IUPAC Name

10-(thiophen-2-ylmethylidene)anthracen-9-one

InChI

InChI=1S/C19H12OS/c20-19-16-9-3-1-7-14(16)18(12-13-6-5-11-21-13)15-8-2-4-10-17(15)19/h1-12H

InChI Key

NQHROCIDPFOLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=CC=CC=C4C2=O

Origin of Product

United States

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